Cas no 28611-39-4 ((4-(dimethylamino)phenyl)boronic acid)

(4-(Dimethylamino)phenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The dimethylamino group enhances electron density, improving reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and materials science research for constructing complex aryl structures. It exhibits good stability under standard conditions and demonstrates high selectivity in coupling reactions. The product is typically supplied as a white to off-white crystalline solid with high purity, ensuring reliable performance in demanding synthetic applications. Its solubility in common organic solvents further facilitates its use in homogeneous reaction systems.
(4-(dimethylamino)phenyl)boronic acid structure
28611-39-4 structure
商品名:(4-(dimethylamino)phenyl)boronic acid
CAS番号:28611-39-4
MF:C8H12BNO2
メガワット:164.9974
MDL:MFCD01074642
CID:53352
PubChem ID:2734344

(4-(dimethylamino)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-(Dimethylamino)phenyl)boronic acid
    • 4-(N,N-DIMETHYLAMINO)BENZENEBORONIC ACID
    • 4-(DIMETHYLAMINO)PHENYLBORONIC ACID
    • 4-DIMETHYLAMINOPHENYLBORONIC ACID HCL
    • AKOS BRN-0094
    • RARECHEM AH PB 0156
    • 4-DIMENTHYLAMINOPHENYLBORONIC ACID
    • 4-Dimethylaminophenylboronicacidhydrochloride
    • 4-(Dimethylamino)phenylboronic Acid (contains varying amounts of Anhydride)
    • 4-(Dimethylamino)benzeneboronic acid
    • [4-(dimethylamino)phenyl]boronic acid
    • 4-(N,N-Dimethylamino)phenylboronic acid
    • 4-Dimethylaminophenylboronic acid
    • [4-(dimethylamino)phenyl]boranediol
    • 4-Me2N(C6H4)B(OH)2
    • 6-Chloro-3-nitro-2-picoline
    • p-(dimethylamino)phenyboronic acid
    • p-dimethylaminophenylboronic acid
    • p-Me2N-C6H4-B(OH)2
    • p-N(CH3)2PhB(OH)2
    • 4-N,N-Dimethylaminobenzeneboronic acid
    • 4-N,N-Dimethylphenylboronic acid
    • 4-Dimethylaminobenzeneboronic acid
    • p-(Dimethylamino)-benzeneboronic acid
    • [4-(Dimethylamino)phenyl-1-yl]boronic acid
    • [4-(Dimethylamino)phenyl]boric acid
    • 4-(Dimethylamino)benzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-dimethylaminophenyl boronic acid
    • BORONIC ACID, B-[4-(DIMETHYLAMINO)PHENYL]-
    • (4-dimethylaminophenyl)boronic Acid
    • PubChem1829
    • 4-(N,N-D
    • (4-(dimethylamino)phenyl)boronic acid
    • MDL: MFCD01074642
    • インチ: 1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3
    • InChIKey: RIIPFHVHLXPMHQ-UHFFFAOYSA-N
    • ほほえんだ: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])N(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 165.096109g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 165.096109g/mol
  • 単一同位体質量: 165.096109g/mol
  • 水素結合トポロジー分子極性表面積: 43.7Ų
  • 重原子数: 12
  • 複雑さ: 133
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.12
  • ゆうかいてん: 227 °C (lit.)
  • ふってん: 464.9±38.0℃ at 760 mmHg
  • フラッシュポイント: 153.3 ºC
  • 屈折率: 1.547
  • すいようせい: Sparingly soluble in water. (~2.5%)
  • PSA: 43.70000
  • LogP: -0.56760
  • かんど: 水分を吸収しやすい
  • ようかいせい: 使用できません

(4-(dimethylamino)phenyl)boronic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • ちょぞうじょうけん:<0°C
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT, AIR SENSITIVE, KEEP COLD
  • セキュリティ用語:S26;S37/39

(4-(dimethylamino)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(dimethylamino)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB354431-5 g
4-(Dimethylamino)benzeneboronic acid, 95%; .
28611-39-4 95%
5g
€216.90 2023-04-26
Enamine
EN300-310445-0.25g
[4-(dimethylamino)phenyl]boronic acid
28611-39-4 95.0%
0.25g
$393.0 2025-03-21
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H19465-1g
(4-(dimethylamino)phenyl)boronic acid
28611-39-4 97%
1g
¥420 2023-09-19
Life Chemicals
F8882-1126-0.5g
[4-(dimethylamino)phenyl]boronic acid
28611-39-4 95%+
0.5g
$33.0 2023-09-06
Enamine
EN300-310445-1g
[4-(dimethylamino)phenyl]boronic acid
28611-39-4
1g
$428.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D808063-1g
4-(Dimethylamino)phenylboronic acid
28611-39-4 95%
1g
¥320.00 2022-01-12
eNovation Chemicals LLC
Y0976765-25g
4-(Dimethylamino)phenylboronic acid
28611-39-4 95%
25g
$630 2024-08-03
Life Chemicals
F8882-1126-1g
[4-(dimethylamino)phenyl]boronic acid
28611-39-4 95%+
1g
$35.0 2023-09-06
TRC
D492330-1g
4-(Dimethylamino)phenylboronic Acid
28611-39-4
1g
$ 75.00 2022-06-05
TRC
D492330-250mg
4-(Dimethylamino)phenylboronic Acid
28611-39-4
250mg
$75.00 2023-05-18

(4-(dimethylamino)phenyl)boronic acid 合成方法

(4-(dimethylamino)phenyl)boronic acid 関連文献

(4-(dimethylamino)phenyl)boronic acidに関する追加情報

Introduction to (4-(dimethylamino)phenyl)boronic Acid (CAS No. 28611-39-4)

(4-(dimethylamino)phenyl)boronic acid, identified by its CAS number 28611-39-4, is a significant compound in the field of chemical biology and pharmaceutical research. This organoboron derivative features a phenyl ring substituted with a dimethylamino group and a boronic acid functional group, making it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in drug development.

The compound's structure imparts unique reactivity, particularly its boronic acid moiety, which is well-known for its role in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing biaryl compounds, which are prevalent in many biologically active molecules. The presence of the dimethylamino group enhances the electrophilicity of the boronic acid, facilitating efficient coupling with aryl halides or other boronic acids under palladium catalysis.

In recent years, (4-(dimethylamino)phenyl)boronic acid has garnered attention for its applications in the development of targeted drug delivery systems. Its ability to participate in controlled-release mechanisms has been explored in nanomedicine, where it aids in the synthesis of polymeric nanoparticles designed for specific therapeutic applications. The compound's compatibility with biodegradable polymers has opened new avenues for creating sustained-release formulations, improving the efficacy and reducing the side effects of pharmaceuticals.

Moreover, research has highlighted the potential of (4-(dimethylamino)phenyl)boronic acid in diagnostic imaging and contrast enhancement techniques. Boron-containing compounds have been utilized in magnetic resonance imaging (MRI) due to their ability to interact with magnetic fields, providing enhanced contrast for better visualization of internal structures. The dimethylamino group not only improves solubility but also enhances relaxivity, making this compound an attractive candidate for next-generation MRI contrast agents.

The pharmaceutical industry has also leveraged (4-(dimethylamino)phenyl)boronic acid in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this boronic acid derivative into kinase inhibitors, researchers have developed highly specific drugs that can modulate these pathways effectively. The dimethylamino group contributes to the binding affinity and selectivity of these inhibitors, leading to more potent therapeutic agents.

Recent advancements in computational chemistry have further expanded the utility of (4-(dimethylamino)phenyl)boronic acid. Molecular modeling studies have demonstrated its potential as a ligand in metal-organic frameworks (MOFs), where it can coordinate with transition metals to form stable complexes. These MOFs have applications in catalysis, gas storage, and separation technologies. The boronic acid group provides a unique interaction site for metal coordination, while the dimethylamino moiety enhances steric stability and functionalization possibilities.

Additionally, the compound has been investigated for its role in bioconjugation chemistry. Its boronic acid functionality allows for facile attachment to biomolecules such as peptides and proteins through oxime ligation or click chemistry reactions. This capability is particularly valuable in developing biologics and biosensors, where precise molecular modifications are essential for functionality and specificity.

The environmental impact of using (4-(dimethylamino)phenyl)boronic acid has also been considered. Efforts have been made to optimize synthetic routes to minimize waste and improve atom economy. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, ensuring that its use aligns with global efforts towards environmental responsibility.

In conclusion, (4-(dimethylamino)phenyl)boronic acid (CAS No. 28611-39-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, diagnostic imaging, nanomedicine, and materials science. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific knowledge and technological innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:28611-39-4)(4-(dimethylamino)phenyl)boronic acid
A5411
清らかである:99%/99%/99%
はかる:10g/25g/100g
価格 ($):159.0/327.0/1078.0